molecular formula C15H17FN4O3S2 B2561768 Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 886937-32-2

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No. B2561768
CAS RN: 886937-32-2
M. Wt: 384.44
InChI Key: UZXOROIRNSPOIF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research into thiadiazole derivatives, including those with fluorophenyl groups, highlights the synthesis of new compounds and their detailed structural analysis. Studies, such as those by El-Emam et al. (2020), focus on the quantitative assessment of noncovalent interactions in thiadiazole hybrids, utilizing crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis to elucidate intra- and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (El-Emam et al., 2020).

Biological Applications

Some thiadiazole derivatives have been studied for their biological activities, including antimicrobial and enzyme inhibitory properties. For instance, Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, demonstrating potent urease inhibitory activity. These findings underscore the potential of thiadiazole derivatives in developing new therapeutic agents (Nazir et al., 2018).

Electro-Optical Properties

The study of the electro-optical properties of thiadiazole-containing compounds, as explored by Palai et al. (2014), reveals the synthesis of high molecular weight poly(arylene ethynylene)s integrating thiadiazole units. This research suggests applications in polymer light-emitting diodes (LEDs), indicating the versatility of thiadiazole derivatives in materials science (Palai et al., 2014).

Glutaminase Inhibitors

Additionally, derivatives of thiadiazole have been investigated for their role as enzyme inhibitors, with specific emphasis on targeting glutaminase. Shukla et al. (2012) designed and synthesized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrating potent glutaminase inhibitory activity. This research highlights the potential of thiadiazole derivatives in cancer therapy by modulating metabolic pathways (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S2/c1-3-11(12(21)23-4-2)24-15-20-19-14(25-15)18-13(22)17-10-7-5-9(16)6-8-10/h5-8,11H,3-4H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXOROIRNSPOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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